Cas no 1250342-14-3 (Methyl 2-amino-2-(3,5-dimethylphenyl)acetate)

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate is a chiral α-amino ester derivative with a molecular formula of C₁₁H₁₅NO₂. This compound features a 3,5-dimethylphenyl substituent, enhancing steric and electronic properties for selective synthetic applications. Its ester functionality and primary amine group make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules via amidation or reduction reactions. The compound's stability under standard conditions and high purity (>98%) ensure reliable performance in research and industrial processes. Its structural characteristics also facilitate asymmetric synthesis, offering potential for enantioselective transformations. Suitable for use under inert atmospheres, it is typically supplied as a crystalline solid.
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate structure
1250342-14-3 structure
Product Name:Methyl 2-amino-2-(3,5-dimethylphenyl)acetate
CAS No:1250342-14-3
MF:C11H15NO2
MW:193.242303133011
CID:5158111
PubChem ID:61651332
Update Time:2025-06-26

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-2-(3,5-dimethylphenyl)acetate
    • methyl2-amino-2-(3,5-dimethylphenyl)acetate
    • N11285
    • Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (H-DL-Phg(3,5-diMe)-OMe)
    • Methyl 2-amino-2-(3,5-dimethylphenyl)acetate
    • Inchi: 1S/C11H15NO2/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3
    • InChI Key: NDGBFTVILUJIBK-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1C=C(C)C=C(C)C=1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 196
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.3

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Additional information on Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (CAS No. 1250342-14-3): A Comprehensive Overview

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate, identified by its CAS number 1250342-14-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in various scientific domains. The molecular structure of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate comprises an amino group and a dimethylphenyl moiety, which contribute to its distinct chemical properties and reactivity.

The synthesis and characterization of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate have been subjects of extensive study. Researchers have explored various synthetic pathways to optimize yield and purity, often employing advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These methods not only enhance the efficiency of production but also ensure the compound's suitability for subsequent applications in pharmaceutical development.

In recent years, the pharmacological properties of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate have been thoroughly investigated. Its structural features suggest potential roles in modulating biological pathways, making it a valuable candidate for drug discovery. Specifically, studies have focused on its interactions with enzymes and receptors involved in inflammation and pain management. Preliminary findings indicate that this compound may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines.

The potential therapeutic applications of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate extend beyond anti-inflammatory effects. Researchers are exploring its utility in the development of novel analgesics, leveraging its ability to interact with pain-signaling pathways. Additionally, its structural similarity to certain known bioactive molecules makes it a promising scaffold for designing new drugs with enhanced efficacy and reduced side effects.

The chemical stability and solubility of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate are critical factors in determining its practicality for pharmaceutical use. Studies have demonstrated that this compound exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature conditions. Solubility studies have revealed that it is more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which can influence its formulation in drug delivery systems.

Advanced analytical techniques have been employed to further elucidate the properties of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate. Nuclear magnetic resonance (NMR) spectroscopy has provided detailed insights into its molecular structure, while mass spectrometry has confirmed its molecular weight and purity. These analytical methods are essential for ensuring the compound's consistency and quality in both research and industrial settings.

The role of computational chemistry in studying Methyl 2-amino-2-(3,5-dimethylphenyl)acetate cannot be overstated. Molecular modeling techniques have enabled researchers to predict its interactions with biological targets with high accuracy. This approach has not only accelerated the drug discovery process but also provided valuable insights into the mechanisms of action of potential therapeutic agents.

In conclusion, Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (CAS No. 1250342-14-3) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and promising pharmacological properties make it a compelling candidate for further exploration. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in the development of innovative therapeutic strategies.

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